5-(Azetidine-1-carbonyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidine-1-carbonyl)pyrimidin-4-amine is a compound that features both an azetidine ring and a pyrimidine ring The azetidine ring is a four-membered nitrogen-containing heterocycle, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidine-1-carbonyl)pyrimidin-4-amine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of a suitable precursor in the presence of a base such as lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) under reflux conditions . The electron-withdrawing nature of substituents on the azetidine ring can influence the reaction conditions required for successful cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidine-1-carbonyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidine or pyrimidine rings.
Substitution: Both the azetidine and pyrimidine rings can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-(Azetidine-1-carbonyl)pyrimidin-4-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-(Azetidine-1-carbonyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical pathways, while the pyrimidine ring can engage in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine ring structure, used as a CDK2 inhibitor in cancer treatment.
Uniqueness
5-(Azetidine-1-carbonyl)pyrimidin-4-amine is unique due to the combination of the azetidine and pyrimidine rings, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(4-aminopyrimidin-5-yl)-(azetidin-1-yl)methanone |
InChI |
InChI=1S/C8H10N4O/c9-7-6(4-10-5-11-7)8(13)12-2-1-3-12/h4-5H,1-3H2,(H2,9,10,11) |
InChI Key |
JGFAIIUKQIIWRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)C2=CN=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.